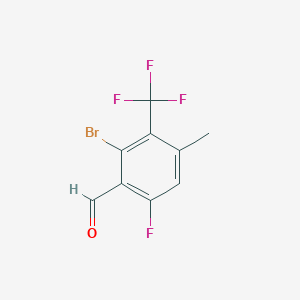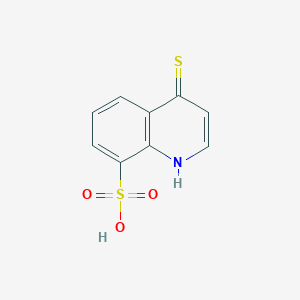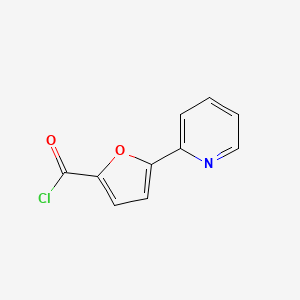![molecular formula C9H9BrN2O B12875316 2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole](/img/structure/B12875316.png)
2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole is a heterocyclic compound with a benzoxazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate bromomethyl precursors. One common method involves the reaction of 2-aminophenol with bromomethyl ketones under acidic conditions to form the benzoxazole ring . Another approach uses a combination of Brønsted acid and copper(I) iodide as catalysts to facilitate the cyclization reaction .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs scalable and efficient synthetic routes. These methods may involve the use of microwave-assisted synthesis or continuous flow reactors to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aminomethyl group can be oxidized to form imines or nitriles.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzoxazole derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of methyl-substituted benzoxazole.
Scientific Research Applications
2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the bromomethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)benzoxazole: Lacks the aminomethyl group, making it less versatile in forming hydrogen bonds.
2-(Aminomethyl)benzoxazole: Lacks the bromomethyl group, reducing its potential for covalent bonding with nucleophiles.
2-(Methyl)benzoxazole: Lacks both the aminomethyl and bromomethyl groups, limiting its reactivity.
Uniqueness
2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole is unique due to the presence of both aminomethyl and bromomethyl groups, which confer a combination of hydrogen bonding and covalent bonding capabilities.
Properties
Molecular Formula |
C9H9BrN2O |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
[6-(bromomethyl)-1,3-benzoxazol-2-yl]methanamine |
InChI |
InChI=1S/C9H9BrN2O/c10-4-6-1-2-7-8(3-6)13-9(5-11)12-7/h1-3H,4-5,11H2 |
InChI Key |
ZJLHMYVKKNFRQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CBr)OC(=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



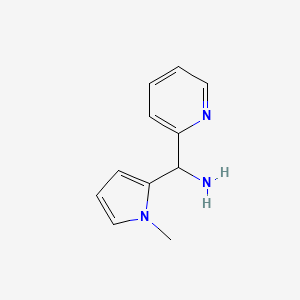
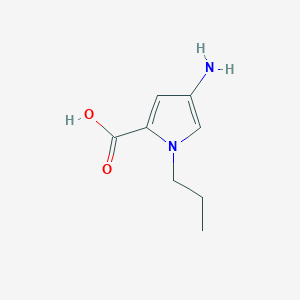
![2-[2,N,N-Trimethyl-2-aminoethyl]benzofuran](/img/structure/B12875252.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-4-iminopyridine-3-carboxylic acid](/img/structure/B12875259.png)
![2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole](/img/structure/B12875274.png)
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxamide](/img/structure/B12875284.png)


![5-Isoxazoleacetic acid, 3-[1,1'-biphenyl]-4-yl-4,5-dihydro-](/img/structure/B12875298.png)

